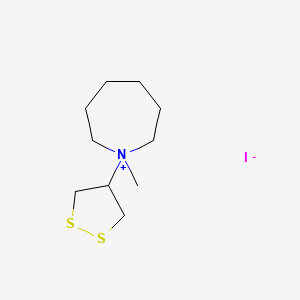
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is a compound that features a unique structure with a 1,2-dithiolane ring and a hexahydro-1H-azepinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the 1,2-dithiolane ring . The hexahydro-1H-azepinium core can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . This property is exploited in various applications, including drug delivery and antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds share the 1,2-dithiolane ring but differ in the alkyl substituents.
1,2-Dithiolane-3-alkyl and catechol moieties: These derivatives are explored for their neuroprotective activity and antioxidant properties.
Uniqueness
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is unique due to its combination of the 1,2-dithiolane ring and the hexahydro-1H-azepinium core
Propiedades
Número CAS |
31007-55-3 |
|---|---|
Fórmula molecular |
C10H20INS2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-(dithiolan-4-yl)-1-methylazepan-1-ium;iodide |
InChI |
InChI=1S/C10H20NS2.HI/c1-11(10-8-12-13-9-10)6-4-2-3-5-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GIOKSNLMSYGZIQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCCC1)C2CSSC2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)


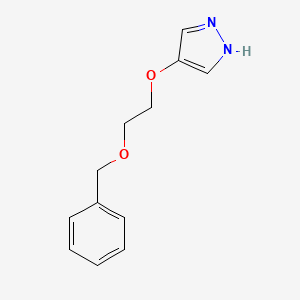
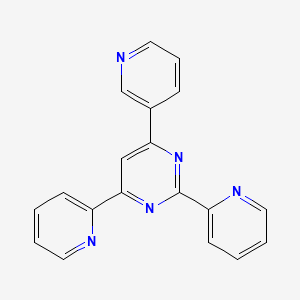
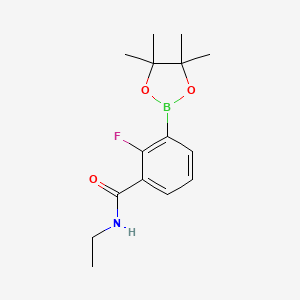


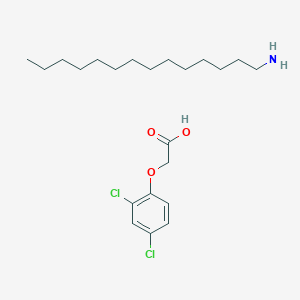
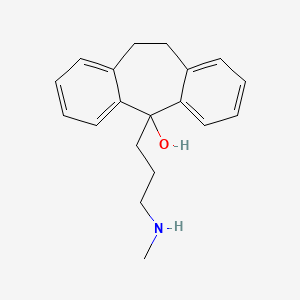
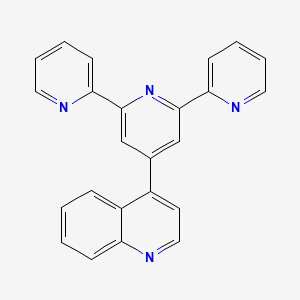
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
